molecular formula C7H7N5 B13696596 3-Amino-6-(1-imidazolyl)pyridazine

3-Amino-6-(1-imidazolyl)pyridazine

Cat. No.: B13696596
M. Wt: 161.16 g/mol
InChI Key: XIKAUIGZYGGGEA-UHFFFAOYSA-N
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Description

3-Amino-6-(1-imidazolyl)pyridazine (CAS 696627-69-7) is a pyridazine derivative with a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The 3-aminopyridazine core is a privileged structure in pharmacology, featured in several FDA-approved drugs due to its robust hydrogen-bonding capacity and ability to engage in key molecular interactions with biological targets . Research into analogous 3-amino-6-aryl-pyridazine compounds has identified this chemotype as a promising scaffold for developing selective cannabinoid CB2 receptor agonists for the treatment of inflammatory pain . Furthermore, the broader class of imidazopyridazines, which shares structural features with this compound, has been extensively explored for its potent kinase inhibition activity, leading to applications in developing new anticancer and antineuroinflammatory agents . One study on a related 3-amino-6-phenyl-pyridazine derivative demonstrated its ability to selectively block increased production of pro-inflammatory mediators like IL-1β and nitric oxide in activated glial cells, highlighting its potential as a synthetic antineuroinflammatory compound . The structural similarity of pyridazine-based compounds to purines also makes them attractive for targeting various enzymes and receptors in biochemical pathways . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. Researchers are strongly advised to consult the material safety data sheet (MSDS) and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

6-imidazol-1-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKAUIGZYGGGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-6-Chloropyridazine Intermediate

The key intermediate for preparing 3-amino-6-(1-imidazolyl)pyridazine is 3-amino-6-chloropyridazine , which can be synthesized via nucleophilic substitution on 3,6-dichloropyridazine.

General Synthetic Route:

  • Starting Material: 3,6-Dichloropyridazine
  • Nucleophile: Ammoniacal liquor (aqueous ammonia)
  • Solvents: Methanol, ethanol, methylene dichloride, N,N-dimethylformamide (DMF), acetonitrile, or water
  • Reaction Conditions: Temperature range 30–180 °C, reaction time 5–26 hours
  • Purification: Evaporation, recrystallization, and silica gel column chromatography

Example Data from Patent CN104844523A:

Entry 3,6-Dichloropyridazine (g, mmol) Ammoniacal Liquor (g, mmol) Solvent (type and volume) Temp (°C) Time (h) Yield (%) Purity (%) Melting Point (°C)
1 2.98 (20) 2.10 (60) DMF 30 mL 100 9 90.63 98.76 207.3–209.5
2 2.98 (20) 2.10 (60) Methylene dichloride 30 mL 100 9 82.60 99.07
3 14.90 (100) 10.52 (300) Acetonitrile 200 mL 120 7 93.79
4 14.90 (100) 10.52 (300) DMF 200 mL 130 7 95.70
5 29.80 (200) 10.52 (300) DMF + Acetonitrile (550 mL) 150 6 89.25

Notes:

  • The reaction involves substitution of one chlorine atom by an amino group.
  • The solvent choice affects yield and purity.
  • Reaction temperature and time are optimized to balance conversion and product stability.
  • The product is isolated by recrystallization and chromatography to achieve high purity.

Introduction of the Imidazolyl Group at the 6-Position

The 6-position substitution with an imidazolyl group typically proceeds via nucleophilic aromatic substitution or coupling reactions starting from 3-amino-6-chloropyridazine.

Key Methods:

  • Nucleophilic Substitution: Reacting 3-amino-6-chloropyridazine with imidazole or its derivatives under basic conditions to replace the chlorine with the imidazolyl moiety.
  • Use of Alkali Metal Alkoxides or Aryloxides: Analogous to methods for other 6-substituted pyridazines, where 3-amino-6-chloropyridazine is reacted with nucleophiles in suitable solvents at elevated temperatures (50–200 °C) for several hours (2–100 h).

Solvent and Temperature Considerations:

  • Alcohols matching the desired substituent size (e.g., methanol for methoxy substitution) are used, but for imidazolyl substitution, polar aprotic solvents or inert organic solvents (toluene, xylene) may be preferred.
  • Reaction times and temperatures are adjusted to optimize substitution without degrading sensitive groups.

Purification:

  • The crude product is often treated with activated charcoal to remove colored impurities.
  • Recrystallization from suitable solvents or vacuum sublimation is used to obtain pure this compound.

Related Synthetic Strategies and Research Findings

  • Fusion Methods: Earlier methods involved fusion of 3,6-dichloropyridazine with nucleophiles like sulfanilamide, followed by displacement of the second chlorine atom with alkoxy or aryloxy groups. This approach is more complex and less controlled compared to solution-phase substitution.
  • Hydrolysis and Deacylation: For derivatives prepared as acetylated intermediates, hydrolysis under basic conditions (NaOH, KOH, Ba(OH)2) at 10 minutes to 4 hours is used to yield the free amino-substituted pyridazines.
  • Buffering and Precipitation: Post-reaction mixtures are often buffered (acetic acid and ammonium acetate) to pH 4–6 to precipitate the product, facilitating isolation.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purification Method
Amination of 3,6-dichloropyridazine Ammoniacal liquor, DMF, MeOH, CH2Cl2, Acetonitrile 30–180 5–26 82–96 Evaporation, recrystallization, silica gel chromatography
Substitution with Imidazole Imidazole or derivatives, base, polar aprotic or inert solvent 50–200 2–100 Variable Activated charcoal treatment, recrystallization, vacuum sublimation
Hydrolysis (if acetylated) NaOH, KOH, Ba(OH)2, buffered precipitation Reflux (varies) 0.17–4 Filtration, washing, drying

Research Findings and Challenges

  • The synthesis of this compound is challenging due to the need for selective substitution and maintaining the integrity of both amino and imidazolyl groups.
  • High purity products (>98%) are achievable with optimized reaction conditions and purification.
  • Industrial scalability favors the use of readily available starting materials (3,6-dichloropyridazine) and mild reaction conditions.
  • The reaction conditions (temperature, solvent, time) significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(1-imidazolyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolyl-pyridazine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-6-(1-imidazolyl)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(1-imidazolyl)pyridazine involves its interaction with specific molecular targets. The compound’s imidazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding to biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: 3,6-Di(1H-imidazol-1-yl)pyridazine

Key Differences :

  • Substituents: Contains two imidazolyl groups (positions 3 and 6) instead of an amino-imidazolyl pair.

Pharmacological Analog: Imidazo[1,2-b]pyridazine Derivatives

Key Findings from :

  • Binding Affinity : Derivatives like 3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine exhibit high affinity for benzodiazepine receptors (IC50 = 2 nM), comparable to diazepam (IC50 = 4.2 nM).
  • Structural Contrast: The imidazo[1,2-b]pyridazine scaffold differs from the pyridazine core in this compound, suggesting divergent receptor interaction mechanisms.
  • Implications: The amino and imidazolyl groups in this compound may offer enhanced solubility or selectivity for neurological targets .

Methyl-Substituted Pyridazines (Patent Data)

Key Features from :

  • Substituent Impact : Methyl groups on pyridazine rings are linked to therapeutic efficacy in pain, itch, and cough.
  • Comparison: this compound lacks methyl groups but includes nitrogen-rich substituents, which could modulate pharmacokinetics (e.g., metabolic stability) differently.
  • Potential Applications: While methyl-substituted derivatives target peripheral receptors, the amino-imidazolyl combination may favor central nervous system (CNS) activity .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Activity Key Reference
This compound Pyridazine 3-Amino, 6-Imidazolyl Potential CNS modulation
3,6-Di(1H-imidazol-1-yl)pyridazine Pyridazine 3-Imidazolyl, 6-Imidazolyl Metal coordination applications
Imidazo[1,2-b]pyridazine derivatives Imidazo-pyridazine Benzamidomethyl, Methylthio Benzodiazepine receptor binding
Methyl-substituted pyridazines Pyridazine Methyl groups at various positions Analgesic, antitussive
6-Azido-triazolopyridazine Triazolo-pyridazine Azido, Phenyl Synthetic intermediate

Discussion of Research Findings

  • Structural Flexibility: The pyridazine core allows diverse substitutions, with amino and imidazolyl groups favoring polar interactions, as seen in CNS-targeting analogs .
  • Synthetic Challenges: and suggest that cyclization and azide chemistry are viable for pyridazine derivatives, but the amino group in this compound may require protective strategies during synthesis .

Q & A

Basic: What are common synthetic routes for 3-amino-6-(1-imidazolyl)pyridazine and its derivatives?

Answer:
A key synthetic strategy involves nucleophilic substitution reactions starting from halogenated pyridazine precursors. For example, 3-amino-6-chloropyridazine can react with imidazole derivatives under basic conditions (e.g., K₂CO₃ or NaOH) to introduce the imidazolyl group at the 6-position . Another method employs condensation reactions between 2-aminoimidazoles and diketones to form the imidazo[1,2-b]pyridazine core, followed by functionalization at the 3-amino position . Optimization of reaction time, temperature (typically 80–120°C), and solvent polarity (e.g., DMF or DMSO) is critical for achieving yields >70% .

Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar imidazo[1,2-b]pyridazine derivatives?

Answer:
Contradictions often arise from subtle differences in substituent electronic/steric effects or target selectivity. For instance, imidazo[1,2-b]pyridazine analogs with methyl or benzoyl groups showed no antifilarial activity despite structural mimicry of anthelmintic agents, suggesting that minor modifications (e.g., fluorine substitution) may disrupt target binding . To address such discrepancies:

  • Perform docking studies to compare binding affinities (e.g., CDK2 inhibition studies with imidazo[1,2-b]pyridazine derivatives ).
  • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
  • Conduct metabolic stability assays to rule out pharmacokinetic variability .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the imidazolyl proton signals typically appear at δ 7.5–8.5 ppm, while pyridazine protons resonate at δ 8.0–9.0 ppm .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the amino group and solvent) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₇H₇N₅ for this compound) .

Advanced: How can regioselectivity challenges in functionalizing the imidazo[1,2-b]pyridazine core be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Aromatic Substitution : The 3-amino group directs electrophiles to the 6-position. Use protecting groups (e.g., Boc) on the amino moiety to redirect reactivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 6-position requires Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (100°C, 1 hr) for >80% yield .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO localization on the imidazolyl ring) .

Basic: What biological targets are associated with imidazo[1,2-b]pyridazine derivatives?

Answer:
These compounds show affinity for:

  • Kinases : CDK2 inhibition via binding to the ATP pocket (e.g., 3-amino-6-(4-sulfamoylphenyl)pyridazine derivatives with IC₅₀ < 100 nM) .
  • Apoptosis Pathways : Pyridazine derivatives induce caspase-3 activation in cancer cell lines (e.g., HepG2) .
  • Microbial Targets : Limited antibacterial activity reported, but structural analogs inhibit bacterial topoisomerases .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in kinase inhibition?

Answer:

  • Crystallographic Studies : Co-crystallize the compound with CDK2 to identify binding residues (e.g., interactions with Lys33 and Asp145 in PDB:1×I1P) .
  • Kinase Profiling Panels : Test against 50–100 kinases to assess selectivity (e.g., using KinomeScan technology).
  • Mutagenesis Assays : Introduce point mutations (e.g., T160A in CDK2) to validate binding site hypotheses .

Basic: How can solubility issues of this compound derivatives be mitigated in biological assays?

Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt for improved aqueous solubility.
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in PBS) without exceeding 0.1% DMSO in cell-based assays .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) that enhance solubility and release the active form in vivo .

Advanced: What computational tools are effective for optimizing the pharmacokinetic profile of imidazo[1,2-b]pyridazine derivatives?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics Simulations : Model blood-brain barrier penetration or plasma protein binding (e.g., albumin interaction analysis).
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at the 6-position) with clearance rates .

Basic: What are the key structural features influencing the stability of imidazo[1,2-b]pyridazine derivatives?

Answer:

  • Aromaticity : The fused imidazole-pyridazine ring enhances thermal stability (decomposition >250°C) .
  • Substituent Effects : Electron-donating groups (e.g., -NH₂) at the 3-position increase oxidative stability, while electron-withdrawing groups (e.g., -NO₂) may reduce it .
  • Crystallinity : Derivatives with planar structures (e.g., 6-chloro-2-cyclopropyl analogs) exhibit higher melting points (>200°C) .

Advanced: How can researchers validate conflicting data on the anticancer efficacy of pyridazine derivatives?

Answer:

  • Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, A549) to rule out cell-type specificity .
  • Combination Therapy Screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis.
  • In Vivo Models : Use xenograft mice to compare tumor regression rates with in vitro data, adjusting for metabolic differences .

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